5-amino-1-[(2-chlorophenyl)methyl]-N-[4-(propan-2-yl)phenyl]-1H-1,2,3-triazole-4-carboxamide
Description
This compound is a 1,2,3-triazole-4-carboxamide derivative characterized by a 2-chlorobenzyl group at the 1-position of the triazole ring and a 4-isopropylphenyl substituent on the amide nitrogen. The triazole core is known for its versatility in medicinal chemistry due to its hydrogen-bonding capacity and metabolic stability .
Properties
IUPAC Name |
5-amino-1-[(2-chlorophenyl)methyl]-N-(4-propan-2-ylphenyl)triazole-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20ClN5O/c1-12(2)13-7-9-15(10-8-13)22-19(26)17-18(21)25(24-23-17)11-14-5-3-4-6-16(14)20/h3-10,12H,11,21H2,1-2H3,(H,22,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SJHQOXFYEQSRBX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)NC(=O)C2=C(N(N=N2)CC3=CC=CC=C3Cl)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20ClN5O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-amino-1-[(2-chlorophenyl)methyl]-N-[4-(propan-2-yl)phenyl]-1H-1,2,3-triazole-4-carboxamide typically involves the reaction of 2-chlorobenzylamine with 4-isopropylaniline in the presence of a triazole-forming reagent. The reaction conditions often include the use of a solvent such as ethanol or methanol, and the reaction is carried out at elevated temperatures to facilitate the formation of the triazole ring.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The process may be optimized for higher yields and purity, and may include additional steps such as purification by recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
5-amino-1-[(2-chlorophenyl)methyl]-N-[4-(propan-2-yl)phenyl]-1H-1,2,3-triazole-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The compound can be reduced to form amine derivatives.
Substitution: The chlorine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be used.
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly employed.
Substitution: Nucleophiles such as sodium azide (NaN3) or thiols (R-SH) can be used for substitution reactions.
Major Products Formed
Oxidation: Nitro derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted triazole derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial and antifungal agent.
Medicine: Explored for its potential use in the treatment of various diseases, including cancer and infectious diseases.
Industry: Used in the development of new materials with specific properties, such as corrosion resistance and thermal stability.
Mechanism of Action
The mechanism of action of 5-amino-1-[(2-chlorophenyl)methyl]-N-[4-(propan-2-yl)phenyl]-1H-1,2,3-triazole-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound may inhibit the activity of certain enzymes or proteins, leading to the disruption of cellular processes. For example, it may inhibit the synthesis of nucleic acids or proteins, leading to the death of microbial cells.
Comparison with Similar Compounds
Comparison with Structural Analogs
The following table summarizes key structural analogs and their properties, derived from crystallographic data, computational analyses, and physicochemical profiling:
Substituent Effects on Physicochemical Properties
- Electrostatic Interactions : Fluorine substituents (e.g., in ) enhance electronegativity, favoring dipole-dipole interactions and halogen bonding with biological targets .
- Steric Effects : Bulkier groups like isopropyl (target compound) or thiophen-2-ylmethyl may restrict conformational flexibility, impacting binding pocket compatibility.
Computational Insights
- MultiWfn Analysis : Electron localization function (ELF) studies on similar triazoles reveal high electron density at the triazole N2 and N3 atoms, suggesting nucleophilic reactivity .
- SHELXL Refinement : Crystallographic data for analogs (e.g., ) show planar triazole rings with bond lengths consistent with aromaticity, critical for maintaining structural integrity during target engagement .
Biological Activity
The compound 5-amino-1-[(2-chlorophenyl)methyl]-N-[4-(propan-2-yl)phenyl]-1H-1,2,3-triazole-4-carboxamide is a member of the triazole family, which has garnered attention for its diverse biological activities. Triazoles are known for their potential as therapeutic agents due to their ability to interact with various biological targets. This article explores the biological activity of this specific compound, focusing on its synthesis, mechanisms of action, and potential therapeutic applications.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 369.85 g/mol |
| SMILES | CC(C)N(Cc1ccccc1Cl)C(=O)N=C(N)N1C=NN=C1C(=O)N |
Antimicrobial Activity
Triazole derivatives have been extensively studied for their antimicrobial properties. Research indicates that compounds similar to This compound exhibit significant activity against various pathogens.
- Study Findings : A study demonstrated that triazole derivatives showed promising results against Mycobacterium tuberculosis with minimal inhibitory concentrations (MICs) ranging from 3.1 mg/mL for some derivatives . The structural modifications, particularly the presence of aromatic groups, enhanced their antimicrobial efficacy.
Antifungal Activity
The antifungal potential of triazoles is well-documented. Recent reviews highlight the effectiveness of 1,2,4-triazole derivatives against various fungal strains.
- Mechanism of Action : Triazoles inhibit the enzyme lanosterol demethylase, crucial in ergosterol biosynthesis, thereby disrupting fungal cell membrane integrity . This mechanism is pivotal for their fungicidal activity.
Anticancer Activity
Emerging research indicates that triazoles may also possess anticancer properties. For instance, compounds within this class have shown activity against colon carcinoma and breast cancer cell lines.
- Case Study : One study reported that specific triazole derivatives exhibited IC50 values as low as 6.2 μM against HCT-116 colon cancer cells . The structural features contributing to this activity include the presence of mercapto groups and specific substitutions on the triazole ring.
Structure-Activity Relationship (SAR)
Understanding the SAR is critical in optimizing the biological activity of triazole compounds. Key factors influencing activity include:
- Substituent Positioning : The position and nature of substituents on the triazole ring significantly affect potency.
- Aromatic Conjugation : Enhanced electron delocalization through conjugated systems can improve biological interactions.
Table 2: Structure-Activity Relationship Insights
| Substituent Position | Activity Level | Notes |
|---|---|---|
| 4-position | High | Strong influence on antimicrobial activity |
| 1-position | Moderate | Less impactful compared to 4-position |
| Aromatic Groups | Enhances potency | Increases interaction with biological targets |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
